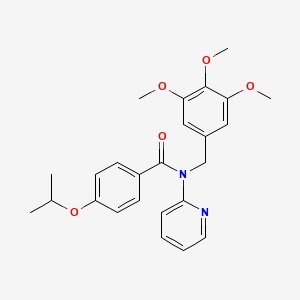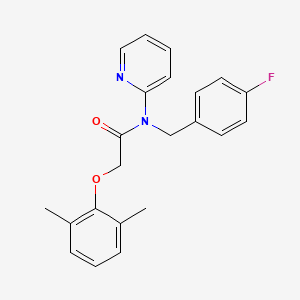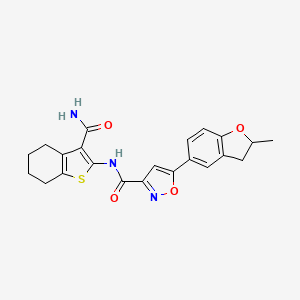![molecular formula C21H21N3O2S B11365009 1-((3-(4-Methoxyphenoxy)propyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11365009.png)
1-((3-(4-Methoxyphenoxy)propyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
triazolo-thiadiazole , is an intriguing heterocyclic compound. It results from the fusion of two distinct rings: the 1,2,4-triazole ring and the 1,3,4-thiadiazole ring . Its molecular formula is C~10~H~7~N~3~ , with a molecular weight of approximately 169.18 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for triazolo-thiadiazole involve the combination of appropriate precursors to form the fused heterocyclic structure. While specific details may vary, the general approach includes reactions that lead to the formation of both the triazole and thiadiazole rings.
Reaction Conditions: The synthesis typically employs various reagents and conditions, such as cyclization reactions, nucleophilic substitutions, and condensations. Researchers have explored different strategies to achieve efficient and selective synthesis.
Industrial Production Methods: Although not widely used in industrial production, triazolo-thiadiazole derivatives have attracted interest due to their potential biological activities. Further optimization and scale-up studies are necessary for practical applications.
Chemical Reactions Analysis
Triazolo-thiadiazole derivatives can undergo diverse chemical reactions, including:
Scientific Research Applications
Chemistry: Researchers explore triazolo-thiadiazole derivatives for their unique structural features and potential as drug candidates. Their diverse reactivity and biological properties make them valuable in medicinal chemistry.
Biology and Medicine:Antiviral and Antimicrobial Properties: Triazolo-thiadiazole derivatives have been investigated as potential antiviral and antimicrobial agents.
DNA Intercalation: Their ability to intercalate DNA suggests applications in cancer therapy and diagnostics.
Industry: While not yet widely commercialized, these compounds hold promise for future drug development and other industrial applications.
Mechanism of Action
Triazolo-thiadiazole’s mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to its observed effects. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Triazolo-thiadiazole can be compared with related heterocyclic compounds, emphasizing its uniqueness. Similar compounds include other triazoles, thiadiazoles, and quinolines.
Properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenoxy)propylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C21H21N3O2S/c1-15-14-20-22-23-21(24(20)19-7-4-3-6-18(15)19)27-13-5-12-26-17-10-8-16(25-2)9-11-17/h3-4,6-11,14H,5,12-13H2,1-2H3 |
InChI Key |
YXCGOWLZJZQTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCCOC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11364927.png)
![Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11364944.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B11364949.png)
![N-(2,5-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364951.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11364957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364958.png)




![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B11364985.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)propanamide](/img/structure/B11364993.png)
![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11364998.png)

